Nona-5,7-dien-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nona-5,7-dien-2-one is an organic compound characterized by a nine-carbon chain with two double bonds located at the 5th and 7th positions and a ketone functional group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nona-5,7-dien-2-one typically involves aldol condensation reactions. One common method is the reaction between a Mannich base and ethyl acetoacetate, followed by intramolecular aldol condensation and subsequent decarboxylation . This method is advantageous due to its operational simplicity and the minimal number of steps required.
Industrial Production Methods
Industrial production of this compound may involve large-scale aldol condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pH, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Nona-5,7-dien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Nona-5,7-dien-2-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Nona-5,7-dien-2-one involves its interaction with specific molecular targets and pathways. For example, in photochemical reactions, the compound undergoes photorearrangement to form various photolysates, including cage γ-lactones . These reactions are facilitated by the presence of light and specific catalysts, which drive the formation of new chemical bonds and structures.
Comparison with Similar Compounds
Similar Compounds
Nona-1,3,5,7-tetraene: A compound with a similar carbon chain but with four double bonds.
6,7-Dioxabicyclo[3.2.2]nona-3,8-dien-2-one: A bicyclic compound with similar structural features but with additional oxygen atoms in the ring.
Uniqueness
Nona-5,7-dien-2-one is unique due to its specific arrangement of double bonds and the presence of a ketone functional group.
Properties
CAS No. |
62765-21-3 |
---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
nona-5,7-dien-2-one |
InChI |
InChI=1S/C9H14O/c1-3-4-5-6-7-8-9(2)10/h3-6H,7-8H2,1-2H3 |
InChI Key |
WNYUTPYDOXWTEC-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC=CCCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.